L-Methionine p-nitroanilide

Catalog No.
S1767702
CAS No.
6042-04-2
M.F
C11H15N3O3S
M. Wt
269,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine p-nitroanilide

CAS Number

6042-04-2

Product Name

L-Methionine p-nitroanilide

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide

Molecular Formula

C11H15N3O3S

Molecular Weight

269,32 g/mole

InChI

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

PLBWRAWSHVJPTL-JTQLQIEISA-N

SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

methionine 4-nitroanilide, methionyl p-nitroanilide

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Substrate for Enzyme Activity Assays

One of the main uses of L-Met-pNA is as a substrate for enzymes belonging to the class of aminopeptidases. These enzymes cleave peptide bonds at the N-terminus (amino group end) of proteins or peptides. L-Met-pNA acts as a model substrate for these enzymes because it contains the L-isomer of methionine (essential amino acid) linked to a p-nitroaniline (pNA) chromophore group.

When an aminopeptidase cleaves the peptide bond between L-methionine and pNA, it releases the free pNA molecule. pNA is a yellow-colored compound, and its release can be easily monitored using a spectrophotometer at a specific wavelength (around 405 nm). This allows researchers to measure the activity of aminopeptidases by quantifying the amount of released pNA over time [].

This application of L-Met-pNA is particularly useful in:

  • Studying enzyme kinetics: Measuring the rate of enzyme activity under different conditions (e.g., varying substrate concentration, pH, temperature) helps researchers understand the mechanism of enzyme action and identify factors affecting their efficiency [].
  • Screening for enzyme inhibitors: Identifying molecules that can inhibit the activity of specific aminopeptidases is crucial in drug development, particularly for therapeutic targeting of diseases associated with abnormal enzyme activity [].

Other Applications

L-Met-pNA may also find application in other areas of scientific research, such as:

  • Studying protein-protein interactions: L-Met-pNA can be used to label proteins with pNA, allowing researchers to monitor protein interactions using techniques like affinity chromatography [].
  • Developing biosensors: The ability of L-Met-pNA to generate a measurable signal upon enzymatic cleavage makes it a potential candidate for developing biosensors for detecting specific aminopeptidase activity in various samples [].

L-Methionine p-nitroanilide is a derivative of the amino acid methionine, characterized by the presence of a p-nitroanilide group. Its chemical formula is C₁₁H₁₅N₃O₃S, and it has a molecular weight of 269.32 g/mol. This compound is notable for its role as a chromogenic substrate in biochemical assays, particularly in the detection of proteolytic enzymes. The structure includes a methionine moiety linked to a p-nitroaniline group, which imparts specific chemical properties conducive to various applications in biochemical research and diagnostics .

As mentioned earlier, L-Met-pNA serves as a substrate for MetAPs. These enzymes cleave the peptide bond at the N-terminus (beginning) of proteins that start with methionine. The released pNA allows for the measurement of MetAP activity, which can be helpful in studying various biological processes. For instance, MetAPs play a role in protein processing, cellular regulation, and signal transduction [].

L-Methionine p-nitroanilide is generally considered a safe compound for research purposes when handled with proper precautions. However, it is recommended to follow standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

, primarily involving hydrolysis and enzymatic cleavage. In aqueous solutions, it can undergo hydrolysis to release p-nitroaniline and methionine. The reaction can be catalyzed by various proteases, making it useful for studying enzyme activity. The hydrolysis reaction can be summarized as follows:

L Methionine p nitroanilideEnzymep nitroaniline+L Methionine\text{L Methionine p nitroanilide}\xrightarrow{\text{Enzyme}}\text{p nitroaniline}+\text{L Methionine}

This property allows it to serve as a substrate for proteolytic enzymes, facilitating the measurement of enzyme kinetics and activity .

L-Methionine p-nitroanilide exhibits biological activity primarily through its interactions with proteolytic enzymes. It acts as a substrate that can be cleaved by various serine and cysteine proteases, leading to the release of detectable products. The released p-nitroaniline can be quantified spectrophotometrically, providing a means to assess enzyme activity in biological samples. Additionally, methionine derivatives are known for their roles in antioxidant defense mechanisms within cells, contributing to cellular health and stability .

The synthesis of L-Methionine p-nitroanilide can be accomplished through several methods. A common approach involves the reaction of L-methionine with p-nitroaniline under acidic or basic conditions, often utilizing phosphorus oxychloride as a condensing agent. This method is efficient and yields high purity products without significant racemization. Typical yields range from 70% to 90% depending on the specific reaction conditions employed .

General Synthesis Reaction

L Methionine+p NitroanilineCondensing AgentL Methionine p nitroanilide\text{L Methionine}+\text{p Nitroaniline}\xrightarrow{\text{Condensing Agent}}\text{L Methionine p nitroanilide}

L-Methionine p-nitroanilide finds diverse applications in biochemical research and diagnostics:

  • Enzyme Assays: Used as a chromogenic substrate for measuring protease activity.
  • Biochemical Research: Serves as a tool for studying protein interactions and enzymatic mechanisms.
  • Diagnostics: Employed in clinical laboratories for the detection of specific proteolytic activities related to disease states.

The ability to quantify released products makes it particularly valuable in both research and clinical settings .

Interaction studies involving L-Methionine p-nitroanilide focus on its enzymatic cleavage by various proteases. These studies help elucidate the specificity and kinetics of different enzymes, providing insights into their roles in biological systems. By varying substrate concentrations and measuring product formation over time, researchers can derive important kinetic parameters such as Michaelis-Menten constants.

Additionally, its interactions with other biomolecules can inform on potential therapeutic applications or effects on metabolic pathways .

Several compounds share structural or functional similarities with L-Methionine p-nitroanilide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
L-Cysteine p-nitroanilideContains cysteine instead of methionineKnown for its antioxidant properties
L-Alanine p-nitroanilideContains alanine instead of methionineOften used in studies involving simpler peptide bonds
N-Acetyl-L-methionineAcetylated form of methionineIncreased solubility and stability

L-Methionine p-nitroanilide stands out due to its specific application as a chromogenic substrate for proteases, which is not universally applicable to all similar compounds .

XLogP3

1.1

Wikipedia

N-(4-Nitrophenyl)methioninamide

Dates

Modify: 2023-08-15

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